2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound that belongs to the class of benzenesulfonyl chlorides, which are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. This compound features two chlorine atoms and a difluoromethoxy group, which enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. Its chemical structure can be denoted by the molecular formula and a molecular weight of approximately 299.6 g/mol .
This compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and applications. The classification of 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride falls under organosulfur compounds due to the presence of the sulfonyl group, as well as halogenated organic compounds due to the chlorine and fluorine substituents .
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride typically involves several steps:
The technical details involve careful monitoring of reaction times and conditions to prevent side reactions that could lead to undesired products .
The molecular structure of 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride can be represented in various formats:
InChI=1S/C8H5Cl3F2O2S/c9-5-4(8(12)13)2-1-3(5)6(10)7(11)14/h1-2H,12H2
ClC1=C(C(=C(C=C1Cl)S(=O)(=O)Cl)F)F
This structure indicates the arrangement of atoms within the molecule, showcasing the positions of chlorine and fluorine substituents on the benzene ring .
2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is reactive due to its sulfonyl chloride functionality. Key reactions include:
These reactions are significant for synthesizing more complex organic molecules and conducting research in medicinal chemistry .
The mechanism of action for 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride primarily involves its electrophilic nature due to the sulfonyl chloride group. Upon exposure to nucleophiles:
This process is crucial for developing pharmaceuticals where such compounds serve as intermediates or active pharmaceutical ingredients .
The applications of 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: